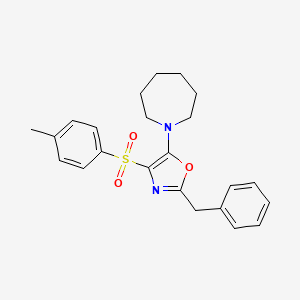![molecular formula C15H15N5O B2463816 6-cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1060182-47-9](/img/structure/B2463816.png)
6-cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that has been synthesized and studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of triazolopyrimidines and has been found to exhibit various biological activities.
Mechanism of Action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been evaluated for their antiproliferative activity against several cancer cell lines . Therefore, it’s plausible that this compound may also target cancer cells.
Mode of Action
Similar compounds have shown to induce apoptosis in cancer cells . This is often achieved through interactions with cellular targets that lead to a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of that of Bcl-2 and Mcl-1 .
Biochemical Pathways
The compound likely affects the apoptosis pathway, given the observed up-regulation of pro-apoptotic proteins (Bax, Bak, PUMA) and down-regulation of anti-apoptotic proteins (Bcl-2, Mcl-1) . This suggests that the compound may trigger the intrinsic (mitochondrial) pathway of apoptosis.
Result of Action
The compound likely induces apoptosis in cancer cells, as suggested by the observed changes in the expression of key proteins involved in apoptosis . This can lead to a reduction in the proliferation of cancer cells, thereby potentially inhibiting tumor growth.
Advantages and Limitations for Lab Experiments
The advantages of using 6-cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one in lab experiments include its potential as a lead compound for the development of new drugs and its ability to exhibit various biological activities. However, the limitations of using the compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 6-cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one. These include:
1. Further studies on the mechanism of action of the compound to fully understand its biological activity.
2. Development of new derivatives of the compound with improved pharmacological properties.
3. Evaluation of the compound's potential as a therapeutic agent for various diseases.
4. Investigation of the compound's potential as a diagnostic tool for certain diseases.
5. Studies on the compound's potential as a natural product-based insecticide or fungicide.
6. Exploration of the compound's potential as a lead compound for the development of new materials with specific properties.
In conclusion, this compound is a heterocyclic compound that has been synthesized and studied for its potential applications in the field of medicinal chemistry. The compound exhibits various biological activities and has the potential to be developed into new drugs or materials. Further studies are needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 6-cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has been reported in the literature. The most commonly used method involves the reaction of cinnamyl alcohol, ethyl acetoacetate, and 3-amino-1,2,4-triazole in the presence of acetic acid and glacial acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography.
Scientific Research Applications
The compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities such as antitumor, antimicrobial, antifungal, and antiviral properties. The compound has also been found to exhibit inhibitory activity against certain enzymes such as acetylcholinesterase and tyrosinase.
properties
IUPAC Name |
3-ethyl-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-2-20-14-13(17-18-20)15(21)19(11-16-14)10-6-9-12-7-4-3-5-8-12/h3-9,11H,2,10H2,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRYFKMNPSKWTC-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC=CC3=CC=CC=C3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C=N2)C/C=C/C3=CC=CC=C3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-dimethyl-3-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2463734.png)
![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2463737.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2463739.png)


![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone](/img/structure/B2463743.png)

![Ethyl 4-oxo-4,6-dihydropyrimido[1,2-b]indazole-3-carboxylate](/img/structure/B2463745.png)

![5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2463749.png)



![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2463756.png)